REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16])=[C:6]([CH:9]=1)[CH2:7]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:36]N1C(=O)CCC1=O>C1COCC1>[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH3:16])=[C:6]([CH:9]=1)[CH2:7][Br:36]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=CC(=C(CO)C1)OCOCCOC
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution is stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with EtOAc:CH2Cl2 :hexane (3:1:6)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
IC=1C=CC(=C(CBr)C1)OCOCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |